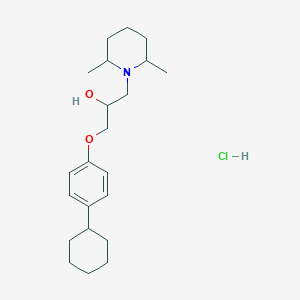

1-(4-cyclohexylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride

Description

1-(4-Cyclohexylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic tertiary amine derivative characterized by a propan-2-ol backbone substituted with a 4-cyclohexylphenoxy group at position 1 and a 2,6-dimethylpiperidin-1-yl group at position 2. The hydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmacological studies .

Properties

IUPAC Name |

1-(4-cyclohexylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35NO2.ClH/c1-17-7-6-8-18(2)23(17)15-21(24)16-25-22-13-11-20(12-14-22)19-9-4-3-5-10-19;/h11-14,17-19,21,24H,3-10,15-16H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYYPVPGXIWQRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1CC(COC2=CC=C(C=C2)C3CCCCC3)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Structural Features :

- Phenoxy moiety: The 4-cyclohexylphenoxy group introduces significant lipophilicity, which may improve blood-brain barrier penetration compared to halogenated analogs (e.g., 4-chlorophenoxy derivatives) .

- Propanol backbone: The hydroxyl group at position 2 enables hydrogen bonding, critical for interactions with biological targets like enzymes or neurotransmitter receptors .

Nucleophilic substitution between epichlorohydrin and 4-cyclohexylphenol to form the phenoxypropanol intermediate.

Amination with 2,6-dimethylpiperidine under basic conditions.

Salt formation with hydrochloric acid to yield the hydrochloride form .

Structural and Functional Analogues

The compound belongs to a broader class of phenoxypropanolamines, which vary in substituents on the aromatic ring and the amine moiety. Key analogues include:

| Compound Name | Substituents | Key Differences | Biological Activity |

|---|---|---|---|

| 1-(4-Chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride | 4-Cl on phenyl | - Higher electronegativity - Reduced lipophilicity |

Antibacterial (IC₅₀: TBD) |

| 1-(4-Allyl-2-methoxyphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride | Allyl, OMe on phenyl | - Increased steric bulk - Potential CYP450 interactions |

Antifungal (Data pending) |

| 1-(2,4-Dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride | 2,4-Me₂ on phenyl, unsubstituted piperidine | - Lower metabolic stability - Broader receptor affinity |

Urease inhibition (IC₅₀: 0.63–6.28 µM) |

| 1-(Adamantan-1-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride | Adamantane group | - Extreme lipophilicity - Enhanced CNS penetration |

Neurotransmitter modulation (In vivo studies ongoing) |

Structure-Activity Relationships (SAR)

Phenoxy Group Modifications: 4-Cyclohexylphenoxy: Enhances lipid solubility and membrane permeability compared to halogenated analogs (e.g., 4-Cl or 4-Br) .

Amine Moieties :

- 2,6-Dimethylpiperidine : Improves metabolic stability by hindering cytochrome P450 oxidation compared to unsubstituted piperidine .

- Piperazine derivatives : Increase water solubility but may reduce receptor specificity due to conformational flexibility .

Hydrochloride Salt :

- Enhances bioavailability by improving dissolution rates in physiological media .

Pharmacological Potential

- Antimicrobial Activity: Analogues with halogenated phenoxy groups (e.g., 4-Cl) show moderate activity against Salmonella typhi and E. coli .

- Enzyme Inhibition : 2,6-Dimethylpiperidine derivatives exhibit urease inhibition (IC₅₀: 0.63–6.28 µM), comparable to thiourea-based inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.